molecular formula C9H4ClNS B11792643 7-Chlorobenzo[b]thiophene-2-carbonitrile

7-Chlorobenzo[b]thiophene-2-carbonitrile

Cat. No.: B11792643
M. Wt: 193.65 g/mol
InChI Key: GDCTXZRYISTSTM-UHFFFAOYSA-N
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Description

7-Chlorobenzo[b]thiophene-2-carbonitrile is a heterocyclic compound that features a benzene ring fused to a thiophene ring, with a chlorine atom at the 7th position and a nitrile group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 7-Chlorobenzo[b]thiophene-2-carbonitrile involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) under microwave irradiation at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave-assisted synthesis can be scaled up for industrial applications to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Chlorobenzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[b]thiophenes, while oxidation reactions can produce sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 7-Chlorobenzo[b]thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit kinase activity by binding to the active site of the enzyme, thereby preventing substrate phosphorylation. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chlorobenzo[b]thiophene-2-carbonitrile is unique due to the presence of both the chlorine atom and the nitrile group, which confer distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C9H4ClNS

Molecular Weight

193.65 g/mol

IUPAC Name

7-chloro-1-benzothiophene-2-carbonitrile

InChI

InChI=1S/C9H4ClNS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4H

InChI Key

GDCTXZRYISTSTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=C2)C#N

Origin of Product

United States

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